molecular formula C16H13ClN2O B11688741 4-chloro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

4-chloro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

Cat. No.: B11688741
M. Wt: 284.74 g/mol
InChI Key: OMJCWOSAEIQPHZ-ZTKKEOLVSA-N
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Description

4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as lysine-specific histone demethylase 1A (LSD1), which plays a role in epigenetic regulation. By inhibiting LSD1, the compound can modulate chromatin structure and gene expression, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
  • 4-chloro-N’-[(E)-4-methoxyphenyl)methylene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-chloro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a phenyl group and a chlorine atom on the benzene ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar hydrazone compounds .

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

4-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H13ClN2O/c17-15-10-8-14(9-11-15)16(20)19-18-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,19,20)/b7-4+,18-12+

InChI Key

OMJCWOSAEIQPHZ-ZTKKEOLVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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